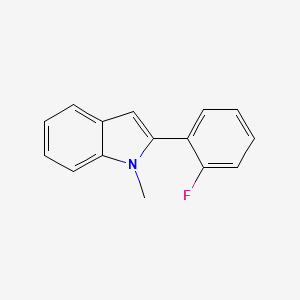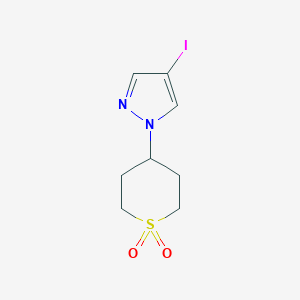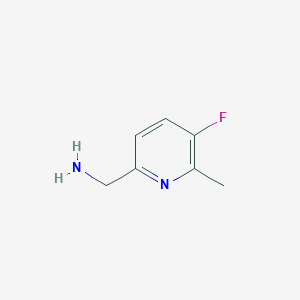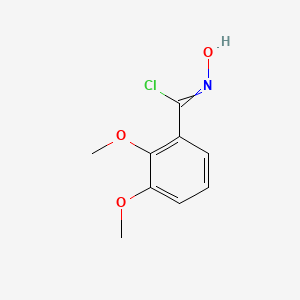
8-Iodoisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Iodoisoquinolin-1(2H)-one is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of an iodine atom at the 8th position and a keto group at the 1st position makes this compound unique and potentially useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodoisoquinolin-1(2H)-one typically involves the iodination of isoquinolin-1(2H)-one. One common method is the electrophilic aromatic substitution reaction, where isoquinolin-1(2H)-one is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale iodination reactions, optimized for yield and purity. The specific conditions would depend on the desired scale and the availability of starting materials.
化学反应分析
Types of Reactions
8-Iodoisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially leading to the formation of different functional groups.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for coupling reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 8-azidoisoquinolin-1(2H)-one.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: May serve as a precursor for pharmaceuticals with therapeutic properties.
Industry: Could be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 8-Iodoisoquinolin-1(2H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, affecting biochemical pathways. The iodine atom could play a role in its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
Isoquinolin-1(2H)-one: Lacks the iodine atom, making it less reactive in certain types of chemical reactions.
8-Bromoisoquinolin-1(2H)-one: Similar structure but with a bromine atom instead of iodine, which might affect its reactivity and applications.
8-Chloroisoquinolin-1(2H)-one: Contains a chlorine atom, offering different reactivity compared to the iodine derivative.
Uniqueness
8-Iodoisoquinolin-1(2H)-one is unique due to the presence of the iodine atom, which can influence its chemical reactivity and potential applications. The larger atomic radius and higher reactivity of iodine compared to other halogens make this compound particularly interesting for various synthetic and research purposes.
属性
分子式 |
C9H6INO |
|---|---|
分子量 |
271.05 g/mol |
IUPAC 名称 |
8-iodo-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H6INO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,(H,11,12) |
InChI 键 |
DSYKVLABOGJKHB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)I)C(=O)NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680490.png)

![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13680499.png)

![Methyl 7-Chloro-2,4-dimethyl-2-(4-oxocyclohexyl)benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13680505.png)







![2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one](/img/structure/B13680555.png)
![Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13680565.png)
